molecular formula C10H13BrN2O3 B597598 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline CAS No. 1280786-88-0

4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline

Cat. No.: B597598
CAS No.: 1280786-88-0
M. Wt: 289.129
InChI Key: GVTPMIRSLYSXIV-UHFFFAOYSA-N
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Description

4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline is an organic compound with the molecular formula C10H13BrN2O3 It is characterized by the presence of a bromine atom, an ethoxy group, an ethyl group, and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline typically involves a multi-step process:

    Nitration: The starting material, 4-bromo-5-ethoxyaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position of the aniline ring.

    Ethylation: The nitroaniline derivative is then subjected to ethylation using ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethyl group at the nitrogen atom.

    Purification: The final product is purified through recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, under appropriate conditions.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst or iron powder in hydrochloric acid.

    Substitution: Sodium hydroxide or sodium methoxide in methanol.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

    Reduction: 4-Bromo-5-ethoxy-N-ethyl-2-aminoaniline.

    Substitution: 4-Hydroxy-5-ethoxy-N-ethyl-2-nitroaniline.

    Oxidation: 4-Bromo-5-ethoxy-N-ethyl-2-nitrobenzoic acid.

Scientific Research Applications

4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of novel materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-nitroaniline
  • 4-Bromo-5-ethoxy-2-nitroaniline
  • 4-Bromo-N-ethyl-2-nitroaniline

Uniqueness

4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline is unique due to the presence of both ethoxy and ethyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-5-ethoxy-N-ethyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3/c1-3-12-8-6-10(16-4-2)7(11)5-9(8)13(14)15/h5-6,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTPMIRSLYSXIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=C(C=C1[N+](=O)[O-])Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681504
Record name 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-88-0
Record name 4-Bromo-5-ethoxy-N-ethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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